5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyrazole ring substituted with a pyridine group and a trimethoxyphenyl group, which contributes to its potential biological activities. The compound's structure suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound can be synthesized through various organic reactions involving hydrazines and substituted aromatic compounds. It has been studied for its biological activities, including its potential as an anti-cancer agent due to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization .
The synthesis of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves several key steps:
These synthetic methods require careful optimization to achieve high yields and purity for practical applications.
The molecular structure of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide consists of:
The compound can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide primarily involves its interaction with tubulin. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound's structure and confirm its purity during synthesis .
The scientific uses of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide include:
The strategic design of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide integrates bioisosteric replacement, structural hybridization, and target-focused steric optimization to enhance target binding and pharmacokinetics. Key structural components include: (i) a pyrazole-carboxamide core enabling hydrogen bonding, (ii) a 3,4,5-trimethoxyphenyl group for tubulin interaction, and (iii) a pyridin-3-yl moiety improving solubility.
The pyrazole ring serves as a versatile bioisostere for heterocyclic systems in established therapeutics. Celecoxib, a selective COX-2 inhibitor, utilizes a 1,5-diarylpyrazole scaffold where sulfonamide groups engage in hydrogen bonding with the enzyme's active site [1]. In 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, the carboxamide linker (–CONH–) replaces sulfonamide (–SO₂NH–), maintaining hydrogen-bonding capacity while reducing metabolic liabilities. This substitution preserves the planar geometry required for intercalation into hydrophobic enzyme pockets. Computational analyses confirm that the carboxamide nitrogen and carbonyl oxygen mimic sulfonamide interactions at the COX-2 active site, with bond angle deviations <5° [1] [3]. Additionally, pyrazole’s metabolic stability over imidazole (e.g., in cimetidine) is leveraged, as the N2 nitrogen reduces susceptibility to cytochrome P450 oxidation [1] [5].
Table 1: Bioisosteric Equivalence Between Celecoxib and Target Compound
| Parameter | Celecoxib (Sulfonamide) | Target Compound (Carboxamide) |
|---|---|---|
| H-Bond Donors | 1 | 1 |
| H-Bond Acceptors | 4 | 3 |
| Dipole Moment (Debye) | 5.2 | 4.8 |
| Log P | 3.5 | 2.9 |
The 3,4,5-trimethoxyphenyl group is a non-negotiable pharmacophore for antimitotic activity, specifically disrupting tubulin polymerization. This motif mirrors combretastatin A-4 (CA-4), where the trimethoxy configuration enables van der Waals contacts with β-tubulin’s colchicine binding site [4]. Quantum mechanical calculations reveal that methoxy groups adopt a conformationally locked orientation (dihedral angle: 8.7°–12.2°), allowing optimal insertion into a hydrophobic pocket lined by residues Leu248, Ala250, and Leu255 [4]. The ortho-methoxy group sterically hinders free rotation, pre-organizing the ring for target binding. In the target compound, this motif contributes >70% of the binding energy (-9.2 kcal/mol) during tubulin docking simulations, primarily through:
Hybridization of pyridin-3-yl at the pyrazole C5 position addresses multiple ADME limitations of classical tubulin inhibitors:
Table 2: Pharmacokinetic Impact of Pyridine Hybridization
| Property | Trimethoxyphenyl-Only Analogs | Pyridine-Pyrazole Hybrid | Improvement |
|---|---|---|---|
| cLog P | 3.8 | 2.9 | ↓24% |
| Solubility (μM) | 7.2 | 28.0 | ↑289% |
| Metabolic T₁/₂ (h) | 1.3 | 3.7 | ↑185% |
Density Functional Theory (DFT) calculations (B3LYP/6-311G*) and molecular docking (Glide XP) reveal precise *complementarity between the compound and tubulin’s colchicine site:
Molecular dynamics simulations (100 ns) confirm complex stability, with the compound exhibiting <1.5 Å backbone deviation and forming persistent hydrogen bonds with tubulin’s Lys254 (occupancy: 92%) and Asn101 (87%) [4].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1